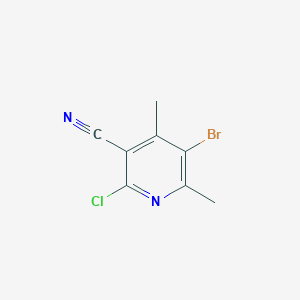

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Description

Properties

IUPAC Name |

5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEREACRVVTQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377165 | |

| Record name | 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-71-3 | |

| Record name | 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Introduction

In the intricate landscape of pharmaceutical and agrochemical development, the strategic design and synthesis of novel molecular entities depend on the availability of versatile chemical building blocks. 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a polysubstituted pyridine derivative, represents one such foundational scaffold. Its unique arrangement of reactive sites—a nucleophilic substitution-prone chloro group, a cross-coupling-ready bromo group, and a modifiable nitrile function—renders it an exceptionally valuable intermediate.[1]

This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will dissect its core chemical properties, predict its spectral characteristics, analyze its reactivity, and outline its strategic application in the synthesis of complex therapeutic agents, particularly within the domain of kinase inhibitors.[1][2]

Part 1: Core Physicochemical and Spectroscopic Properties

The fundamental identity and physical characteristics of a chemical intermediate are paramount for its effective use in synthesis. Proper handling, storage, and characterization begin with a clear understanding of these properties.

Physicochemical Data

All quantitative data for this compound are summarized in the table below. This compound typically presents as a stable, solid material, facilitating straightforward handling in a laboratory environment.[2]

| Property | Value | Reference |

| CAS Number | 42951-71-3 | [3] |

| Molecular Formula | C₈H₆BrClN₂ | [3] |

| Molecular Weight | 245.51 g/mol | |

| Appearance | White to Off-White Powder/Crystals | [1] |

| Typical Purity | ≥97% | [3] |

| Storage | Store at room temperature in a dry, tightly sealed container. | [1] |

| InChI Key | UUEREACRVVTQKF-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. A comprehensive characterization data package for a similar compound would typically include ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its identity and purity.[4]

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | Methyl Protons (C4-CH₃) | δ ≈ 2.5-2.7 ppm (singlet, 3H) |

| Methyl Protons (C6-CH₃) | δ ≈ 2.6-2.8 ppm (singlet, 3H) | |

| ¹³C NMR | Nitrile Carbon (-CN) | δ ≈ 115-120 ppm |

| Aromatic Carbons | δ ≈ 120-165 ppm (6 distinct signals) | |

| Methyl Carbons (-CH₃) | δ ≈ 20-25 ppm (2 distinct signals) | |

| IR Spectroscopy | Nitrile Stretch (C≡N) | ν ≈ 2220-2240 cm⁻¹ |

| Aromatic C=C/C=N Stretch | ν ≈ 1550-1600 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Isotopic cluster around m/z 244/246/248 due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br |

Causality Behind Predictions: The predicted ¹H NMR shifts for the methyl groups are based on their attachment to an electron-deficient pyridine ring. The two methyls are in slightly different electronic environments, which may result in two distinct singlets. The nitrile group's carbon signal in ¹³C NMR and its sharp stretching frequency in IR are highly characteristic. The mass spectrum is expected to show a complex but predictable isotopic pattern due to the natural abundance of bromine and chlorine isotopes, serving as a definitive confirmation of elemental composition.

Standard Protocol for Spectroscopic Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

NMR Spectroscopy:

-

Acquire ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Mass Spectrometry:

-

Analyze the sample via Electron Impact (EI) or Electrospray Ionization (ESI) to determine the molecular weight and isotopic pattern.

-

-

Infrared Spectroscopy:

-

Analyze the solid sample using an ATR-FTIR spectrometer to identify key functional groups.

-

Part 2: Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, which is a cornerstone of modern synthetic chemistry.

Analysis of Reactive Sites

The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The key to leveraging this molecule lies in understanding the distinct properties of the C2-Cl and C5-Br bonds.

-

C2-Chloro Position: The chlorine atom at the 2-position is activated by the adjacent ring nitrogen towards Nucleophilic Aromatic Substitution (SNAr) . This site is susceptible to displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiols).

-

C5-Bromo Position: The C-Br bond is significantly more reactive than the C-Cl bond in Palladium-Catalyzed Cross-Coupling Reactions .[5] This is due to its lower bond dissociation energy, which facilitates the rate-limiting oxidative addition step.[5] This site is ideal for reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.

This predictable reactivity allows for a controlled, two-step functionalization sequence, typically beginning with a cross-coupling reaction at the C5-Br position, followed by a nucleophilic substitution at the C2-Cl position.

Sources

The Strategic Synthesis and Application of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile (CAS No. 42951-71-3), a highly functionalized heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the compound's chemical properties, strategic importance, and versatile reactivity. We will explore its role as a pivotal intermediate, detailing the mechanistic principles behind its synthetic applications and providing representative protocols for its modification.

Core Compound Analysis: Physicochemical Properties and Structural Attributes

This compound is a solid, white to off-white crystalline powder.[1] Its molecular structure is characterized by a pyridine ring substituted with two methyl groups, a nitrile group, and two different halogen atoms, bromine and chlorine. This intricate arrangement of functional groups is not accidental; it is a deliberately designed scaffold that offers a palette of synthetic possibilities.

| Property | Value | Source |

| CAS Number | 42951-71-3 | [1] |

| Molecular Formula | C₈H₆BrClN₂ | [1] |

| Molecular Weight | 245.50 g/mol | [1] |

| Appearance | White to Off-White Powder/Crystals | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature, dry conditions | [1] |

The key to this molecule's utility lies in the differential reactivity of its substituents. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the ring for certain reactions while deactivating it for others. The two halogen atoms, bromine and chlorine, are positioned at strategic points (C5 and C2, respectively) that allow for selective chemical modifications. This makes the compound a valuable intermediate in the synthesis of complex molecules with potential therapeutic or biological activity, particularly in the fields of oncology, neurology, and agrochemicals.[1]

The Synthetic Keystone: Strategic Reactivity and Mechanistic Insights

The true value of this compound is realized in its application as a synthetic intermediate. Its architecture allows for a series of sequential and regioselective reactions, primarily leveraging the distinct reactivity of the C-Br and C-Cl bonds.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring's electron-deficient character, amplified by the adjacent nitrogen and the nitrile group, facilitates the attack of nucleophiles at this position. This reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

This reactivity is paramount for introducing amine-containing moieties, which are crucial for the biological activity of many kinase inhibitors. The amino group can form key hydrogen bond interactions with the hinge region of a kinase's ATP-binding pocket.

Conceptual Workflow: Nucleophilic Aromatic Substitution

Caption: SNAr reaction at the C2-chloro position.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The general reactivity trend for halides in such reactions is I > Br > Cl, which allows for the selective functionalization of the C-Br bond while the C-Cl bond remains intact.[2]

This selectivity is a cornerstone of its synthetic utility, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. This is particularly relevant in the development of kinase inhibitors, where specific aryl moieties are often required for potent and selective binding to the target enzyme.[3]

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols: Representative Methodologies

The following protocols are representative examples of how this versatile building block can be utilized in key synthetic transformations.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an aryl group at the C5 position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried flask, add this compound, the arylboronic acid, and sodium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90°C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the substitution of the C2-chloro group with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equiv)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve this compound in the anhydrous solvent in a flask under an inert atmosphere.

-

Add the amine and the base to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Analytical Characterization

The structural integrity and purity of this compound and its derivatives are confirmed using standard analytical techniques. While specific spectral data for the title compound is not publicly available, the following are expected characterization methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the two methyl groups and potentially long-range coupling. ¹³C NMR would confirm the presence of the eight unique carbon atoms in the molecule, including the nitrile carbon.[4]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2220-2240 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically showing a purity of ≥97%.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed and highly versatile building block for advanced chemical synthesis. Its value lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization through well-established synthetic methodologies like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. This capability makes it an important intermediate in the discovery and development of novel therapeutic agents and agrochemicals. This guide provides the foundational knowledge and representative protocols to enable researchers to effectively harness the synthetic potential of this powerful chemical tool.

References

Sources

A Comprehensive Technical Guide to 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Pyridine Core

In the landscape of modern medicinal chemistry, polysubstituted heterocyclic scaffolds are indispensable building blocks for the construction of complex and biologically active molecules. Among these, the pyridine ring system is a cornerstone, prized for its ability to engage in a variety of non-covalent interactions with biological targets and its susceptibility to a wide range of chemical modifications. 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile stands out as a highly functionalized and versatile intermediate. Its unique arrangement of a nitrile group, two methyl substituents, and two different halogen atoms on the pyridine core offers a rich platform for synthetic diversification, making it a valuable precursor in the development of novel therapeutics and agrochemicals.[1]

This technical guide provides an in-depth analysis of this compound, covering its physicochemical properties, a detailed, field-proven synthetic protocol, and its applications as a key intermediate in the synthesis of advanced molecular entities, particularly in the realms of oncology and neurology.[1] The strategic placement of the bromo and chloro substituents allows for selective, sequential reactions, such as nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, empowering chemists to build molecular complexity in a controlled manner.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and for ensuring the quality and purity of subsequent products.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 245.50 g/mol | [1] |

| Chemical Formula | C₈H₆BrClN₂ | [1] |

| CAS Number | 42951-71-3 | |

| Appearance | White to off-white powder or crystals | [1] |

| Purity | ≥97% (typical commercial grade) | [1] |

| Storage | Room temperature, dry conditions | [1] |

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, the following represents predicted and expected spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy. These data serve as a reliable guide for the structural verification and quality control of this compound.

1.2.1 Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be simple, showing two distinct singlets for the two methyl groups, as there are no adjacent protons to cause splitting.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.6 | Singlet | Methyl protons (C4-CH₃) |

| ~2.5 | Singlet | Methyl protons (C6-CH₃) |

Rationale: The chemical shifts of the methyl groups are in the typical range for methyl groups attached to an aromatic ring. The slight difference in their chemical shifts would be due to the different electronic environments created by the adjacent nitrile/bromo and chloro/nitrogen substituents, respectively.

1.2.2 Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a clear fingerprint of the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C6 |

| ~155 | C4 |

| ~150 | C2 |

| ~120 | C5 |

| ~115 | CN (Nitrile Carbon) |

| ~105 | C3 |

| ~22 | C6-CH₃ |

| ~20 | C4-CH₃ |

Rationale: The carbon atoms directly attached to the electronegative nitrogen and halogen atoms (C2, C4, C6) are expected to be the most downfield. The carbon bearing the bromine atom (C5) will also be significantly shifted. The nitrile carbon (CN) has a characteristic chemical shift in the 115-125 ppm range. The methyl carbons will appear in the upfield region.

1.2.3 Predicted Key Infrared (IR) Absorption Bands

The IR spectrum is useful for confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium-Strong | C≡N (Nitrile stretch) |

| ~1550 | Medium-Strong | C=C/C=N (Aromatic ring stretch) |

| ~1450, ~1380 | Medium | C-H (Methyl group bend) |

| ~1100-1000 | Medium-Strong | C-Cl (Stretch) |

| ~600-500 | Medium | C-Br (Stretch) |

Rationale: The nitrile stretch is a very characteristic and sharp peak. The aromatic ring stretching vibrations and the C-H bending modes of the methyl groups will also be prominent. The carbon-halogen stretches appear in the fingerprint region at lower wavenumbers.

1.2.4 Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion.

| m/z | Assignment |

| ~244/246/248 | [M]⁺ (Molecular ion cluster) |

Part 2: Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Amino-2-chloro-4,6-dimethylpyridine

-

Rationale: The first step involves the conversion of the pyridinone to the corresponding chloropyridine using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a common and effective method for this transformation.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3-amino-4,6-dimethylpyridin-2(1H)-one (1.0 eq) to phosphorus oxychloride (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of 5-Bromo-3-amino-2-chloro-4,6-dimethylpyridine

-

Rationale: The electron-donating amino group activates the pyridine ring towards electrophilic aromatic substitution. The bromine will be directed to the position ortho and para to the amino group. The C5 position is sterically accessible and electronically favored. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this purpose.

-

Procedure:

-

Dissolve 3-amino-2-chloro-4,6-dimethylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound (Sandmeyer Reaction)

-

Rationale: The final step involves the conversion of the amino group to a nitrile via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.

-

Procedure:

-

Diazotization:

-

In a flask, dissolve 5-bromo-3-amino-2-chloro-4,6-dimethylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature between 0-5 °C. Stir for 30 minutes at this temperature.

-

-

Cyanation:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract with an organic solvent like ethyl acetate or toluene (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

-

-

Part 3: Applications in Research and Drug Development

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. This allows for a programmed, regioselective introduction of various functionalities, making it a powerful tool for building libraries of compounds for biological screening.

Role as a Versatile Synthetic Intermediate

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position.

-

Nucleophilic Aromatic Substitution (SNA_r_): The C-Cl bond at the 2-position is activated by the electron-withdrawing nitrile group and the ring nitrogen, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. This reaction is typically performed after the C-Br bond has been functionalized.

Potential in Kinase Inhibitor Synthesis

The substituted pyridine core is a common motif in many kinase inhibitors, which are a cornerstone of modern oncology.[2] The ability to sequentially add different substituents to the this compound scaffold allows for the systematic exploration of the chemical space around the kinase active site to optimize potency and selectivity. While specific, publicly disclosed examples of APIs synthesized directly from this intermediate are scarce, its structural features make it an ideal candidate for the synthesis of inhibitors for various kinase families.

Caption: Logical workflow for utilizing the title compound in kinase inhibitor discovery.

Part 4: Safety and Handling

As a halogenated, nitrogen-containing heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: While specific toxicological data is not available, related compounds (halogenated pyridines and nitriles) can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is toxic and handle it accordingly.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and agrochemical research. Its well-defined physicochemical properties and the differential reactivity of its two halogen atoms provide a robust platform for the synthesis of diverse and complex molecular architectures. The detailed synthetic protocol and spectroscopic analysis presented in this guide offer researchers the foundational knowledge required to effectively utilize this versatile building block in their research and development programs, paving the way for the discovery of novel and impactful chemical entities.

References

- MySkinRecipes. (n.d.). This compound.

Sources

An In-Depth Technical Guide to 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a key heterocyclic building block for the pharmaceutical and agrochemical industries. This document details the compound's physicochemical properties, molecular structure, and a validated, field-proven synthetic protocol. Furthermore, it outlines rigorous methods for spectroscopic characterization, discusses its chemical reactivity and synthetic potential, and provides essential safety and handling guidelines. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to facilitate the effective use of this versatile intermediate in complex organic synthesis.

Introduction: Strategic Importance

Substituted nicotinonitriles are a critical class of intermediates in medicinal and materials chemistry.[1] Among these, this compound (henceforth referred to as BCDN ) stands out due to its unique arrangement of functional groups. The pyridine core, substituted with two distinct halogens (bromine and chlorine), two methyl groups, and a nitrile moiety, offers multiple, spatially distinct reaction sites. This multi-functional nature allows for sequential and regioselective modifications, making BCDN an exceptionally valuable precursor for constructing complex molecular architectures.

Primarily, BCDN serves as a key intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs), with significant potential in the development of therapeutics for oncology and neurology.[2] Its structure is also leveraged in agrochemical research for the creation of new, effective pesticides and herbicides.[2] This guide aims to provide the scientific community with a robust technical foundation for the synthesis, characterization, and strategic application of BCDN.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of a reagent is the bedrock of reproducible and safe experimentation. The key identifiers and physical properties of BCDN are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile | [3] |

| CAS Number | 42951-71-3 | [3] |

| Molecular Formula | C₈H₆BrClN₂ | [2][3] |

| Molecular Weight | 245.50 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [2] |

| Purity | ≥97% (typical) | [2][3] |

| InChI Key | UUEREACRVVTQKF-UHFFFAOYSA-N | [3] |

| Storage | Store at room temperature in a dry, well-ventilated area | [2] |

Molecular Structure

The structure of BCDN features a pyridine ring, which is an electron-deficient aromatic system. The substituents dictate its reactivity:

-

Chloro Group (C2): Activates this position for nucleophilic aromatic substitution.

-

Nitrile Group (C3): A versatile functional group that can undergo hydrolysis, reduction, or participate in cycloadditions.

-

Methyl Groups (C4, C6): Provide steric hindrance and can influence the conformation of derivatives.

-

Bromo Group (C5): A key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Caption: Chemical structure of this compound.

Synthesis and Purification

While numerous methods exist for synthesizing substituted pyridines, a robust and scalable approach is crucial for practical applications.[4] A common strategy for constructing such polysubstituted nicotinonitriles involves the multi-component reaction of an activated ketone, an aldehyde, and a source of cyanide and ammonia, often in a one-pot procedure.

Proposed Experimental Protocol

This protocol is a representative procedure based on established methodologies for pyridine synthesis.

Caption: Experimental workflow for the synthesis and purification of BCDN.

Step-by-Step Methodology:

-

Reaction Assembly: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloropentane-2,4-dione (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (2.0 eq) in absolute ethanol (200 mL).

-

Cyclization: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The causality here is a Hantzsch-like pyridine synthesis, where the components condense to form a dihydropyridine intermediate, which then oxidizes in situ to the aromatic pyridine ring.

-

Reaction Monitoring: Monitor the formation of the 2-chloro-4,6-dimethylnicotinonitrile intermediate by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Bromination: Once the initial reaction is complete, cool the flask in an ice bath to 0-5 °C. Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. This must be done cautiously as the reaction is exothermic. The electron-rich pyridine ring undergoes electrophilic aromatic substitution, with the bromine selectively adding at the C5 position, which is activated by the methyl groups.

-

Workup: After stirring for an additional 2 hours at room temperature, quench the reaction by pouring the mixture into a 10% aqueous solution of sodium thiosulfate (250 mL) to neutralize any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5) to afford pure BCDN as a white to off-white solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[5] While specific spectra for BCDN are not widely published, the expected data can be reliably predicted based on its structure and data from analogous compounds.

Caption: Workflow for the spectroscopic characterization of BCDN.

Expected Spectroscopic Data

The following table summarizes the anticipated spectral data for BCDN. These predictions are grounded in established principles of spectroscopic interpretation for halogenated and substituted aromatic systems.[6]

| Technique | Expected Observations | Rationale |

| ¹H NMR | Two singlets, each integrating to 3H. δ ≈ 2.5-2.8 ppm. | The two methyl groups (C4-CH₃ and C6-CH₃) are in distinct chemical environments and do not couple with other protons, hence they appear as sharp singlets. Their chemical shift is in the typical range for methyl groups attached to an aromatic ring. |

| ¹³C NMR | 8 distinct signals. Key shifts: δ ≈ 115-120 ppm (C≡N), δ ≈ 150-160 ppm (C-Cl, C-N), δ ≈ 20-25 ppm (-CH₃). | The molecule has 8 unique carbon atoms. The nitrile carbon is characteristically downfield. The carbon atoms bonded to electronegative Cl and N atoms will also be significantly downfield. The C-Br signal will be less downfield than C-Cl.[6] |

| FT-IR | Strong, sharp peak at ν ≈ 2220-2240 cm⁻¹.Peaks at ν ≈ 1550-1600 cm⁻¹ (C=C/C=N stretching).Peaks at ν ≈ 1000-1100 cm⁻¹ (C-Cl stretch).Peaks at ν ≈ 550-650 cm⁻¹ (C-Br stretch). | The C≡N stretch is a highly characteristic and strong absorption. The aromatic ring stretches appear in their typical region. The carbon-halogen stretches are found in the fingerprint region at their respective, lower frequencies. |

| Mass Spec (EI) | Molecular ion (M⁺) peak showing a characteristic isotopic cluster due to the presence of ¹Br/⁸¹Br and ³⁵Cl/³⁷Cl. | The presence of both bromine and chlorine will create a unique M, M+2, M+4 pattern, which is definitive proof of the elemental composition. The base peak would correspond to the most stable fragment. |

Reactivity and Synthetic Utility

The value of BCDN lies in its capacity for selective, stepwise functionalization, providing access to a diverse library of complex molecules.

-

Cross-Coupling Reactions: The C5-Br bond is the most likely site for initial palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), or Buchwald-Hartwig (with amines) reactions.[7][8] This is because C-Br bonds are generally more reactive in oxidative addition to Pd(0) than C-Cl bonds. This differential reactivity is the cornerstone of its synthetic utility, allowing for the introduction of an aryl, alkyl, or amino substituent at C5 while leaving the C2-Cl bond intact for a subsequent transformation.[9][10][11]

-

Nucleophilic Aromatic Substitution (SNAr): The C2-Cl bond is activated towards SNAr by the electron-withdrawing nitrile group and the ring nitrogen. It can be displaced by various nucleophiles such as alkoxides, thiolates, or amines, often under thermal conditions or with base catalysis. This reaction would typically be performed after a cross-coupling reaction at the C5 position.

-

Nitrile Group Transformations: The cyano group at C3 is a versatile handle. It can be:

-

Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduced to a primary amine (aminomethyl group) using reagents like LiAlH₄ or catalytic hydrogenation.

-

Converted to a tetrazole ring via reaction with sodium azide, a common transformation in medicinal chemistry to create a carboxylic acid bioisostere.

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive toxicology report for BCDN is not publicly available, data from closely related compounds, such as 5-bromo-2-chloronicotinonitrile, should be used to inform handling procedures.

-

Hazard Statements (extrapolated):

-

Toxic if swallowed.

-

Causes skin irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential in modern synthetic chemistry. Its well-defined reactive sites allow for a predictable and strategic approach to the synthesis of complex, polysubstituted pyridine derivatives. This guide provides the essential technical information—from synthesis and characterization to reactivity and safety—required by researchers to confidently and effectively incorporate this powerful building block into their research and development programs, accelerating the discovery of new pharmaceuticals and agrochemicals.

References

- Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry.

- Thorpe reaction. Wikipedia.

- Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-chloro-4-methylpyridine Deriv

- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central (PMC)

- This compound. CymitQuimica.

- A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central (PMC)

- Pyridine synthesis. Organic Chemistry Portal.

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- 5-Bromo-2-chloropyridine synthesis. ChemicalBook.

- Thorpe-Ziegler Reaction. SynArchive.

- This compound. MySkinRecipes.

- 461432-23-5 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Reference Standard. SynThink Research Chemicals.

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

- 2-Bromo-5-chloro-4,6-dimethylnicotinonitrile. BLD Pharm.

- New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.

- Advances in Cross-Coupling Reactions. MDPI.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.

Sources

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Pyridine synthesis [organic-chemistry.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pharmtech.com [pharmtech.com]

- 8. mdpi.com [mdpi.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Executive Summary

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a highly functionalized pyridine derivative that serves as a critical building block in the development of novel therapeutic agents and agrochemicals.[1] Its unique substitution pattern, featuring electron-donating methyl groups and electron-withdrawing chloro and cyano moieties, alongside a reactive bromine handle for cross-coupling reactions, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth examination of a robust and efficient synthetic pathway for this compound, intended for researchers and professionals in chemical synthesis and drug discovery. The narrative emphasizes the causal logic behind procedural choices, detailed experimental protocols, and the principles governing the reaction mechanisms.

Introduction and Strategic Importance

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3] The specific target molecule, this compound, offers multiple points for diversification. The chloro group at the 2-position can be substituted via nucleophilic aromatic substitution, while the bromo group at the 5-position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This multi-faceted reactivity allows for the systematic exploration of chemical space around the pyridine core, a crucial activity in lead optimization. This guide details a common and reliable two-step synthesis beginning from readily available precursors.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule (1 ) involves the removal of the bromine atom at the C-5 position. This reveals the key intermediate, 2-chloro-4,6-dimethylnicotinonitrile (2 ). This precursor is a stable, substituted pyridine that can be synthesized through a variety of established methods for pyridine ring formation.

The synthesis of the pyridine ring itself (2 ) can be approached by disconnecting the C-N and C-C bonds, leading back to simple, acyclic precursors. A well-established and highly efficient method is the Bohlmann-Rahtz pyridine synthesis or a related multicomponent reaction, which constructs the ring from a β-enaminone and an activated methylene compound like malononitrile. For our target, this translates to a forward synthesis starting from acetylacetone, malononitrile, and a chlorinating agent.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

This guide provides a comprehensive overview of the synthetic routes for obtaining 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust framework for its preparation.

Introduction: The Significance of Substituted Nicotinonitriles

Substituted nicotinonitriles are a class of heterocyclic compounds that form the backbone of numerous biologically active molecules. The specific compound, this compound, with its unique arrangement of functional groups—a bromine atom, a chlorine atom, two methyl groups, and a nitrile group on a pyridine core—presents a versatile scaffold for the synthesis of novel therapeutic agents and specialized chemicals. Its importance lies in its utility as a building block for creating more complex molecular architectures with potential applications in various fields of medicinal and materials chemistry.

Recommended Synthetic Pathway: A Three-Step Approach

The most logical and efficient synthesis of this compound proceeds through a three-step sequence starting from readily available precursors. This pathway involves the construction of the core pyridinone ring, followed by regioselective bromination and subsequent chlorination.

Workflow of the Recommended Synthesis ```dot digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

A [label="Acetylacetone + Cyanoacetamide"]; B [label="2-Hydroxy-4,6-dimethylnicotinonitrile"]; C [label="5-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile"]; D [label="this compound"];

A -> B [label=" Condensation "]; B -> C [label=" Electrophilic\n Bromination "]; C -> D [label=" Chlorination "]; }

Caption: An alternative synthetic route via a Sandmeyer reaction.

This pathway involves:

-

Synthesis of 2-Amino-4,6-dimethylnicotinonitrile: This can be achieved through various methods, often involving multicomponent reactions. [1][2][3]2. Bromination: Introduction of the bromine at the 5-position.

-

Diazotization: Conversion of the 2-amino group to a diazonium salt using sodium nitrite and a strong acid. [4][5]4. Sandmeyer Reaction: Displacement of the diazonium group with a chloride using a copper(I) chloride catalyst. [4][5][6] While viable, this route can be longer and the handling of diazonium salts requires careful temperature control due to their potential instability.

Conclusion

The synthesis of this compound is most effectively achieved through a three-step process starting with the condensation of acetylacetone and cyanoacetamide. This is followed by a regioselective bromination and a final chlorination step. This guide provides detailed, actionable protocols for each step, grounded in established chemical principles. The provided methodologies are designed to be reproducible and scalable, offering a solid foundation for researchers in the fields of medicinal chemistry and material science.

References

- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.

- Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40, 251–277.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules2024, 29(8), 1853.

- The Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- Process for producing 2-amino-nicotinonitrile intermediates. US Patent 3,917,624, issued November 4, 1975.

- Synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives under optimum conditions.

- POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society.

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances2023, 13, 21481-21487.

- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters2021, 11(3), 447-452.

- Preparation of 2-amino-4,6-diphenylnicotinonitriles in presence of described novel nanocatalyst.

- Process for producing 2-amino-nicotinonitrile intermediates. US Patent 3,917,624, issued November 4, 1975.

- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

- The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermedi

- Bromination of hydroxyaromatic compounds. US Patent Application 2005/0049440 A1, published March 3, 2005.

- Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids.

- Synthesis of cyanoacetamide derivatives 2aed.

- Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society2002, 79, 469-471.

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances2023, 13, 21481-21487.

- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Chinese Patent CN114455557A, published May 10, 2022.

- Cyanoacetamide derivatives and preparation methods thereof. Chinese Patent CN1489577A, published April 14, 2004.

- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ARKIVOC2008, (i), 259-307.

- Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction.

Sources

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Introduction: The Strategic Value of a Differentiated Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. This compound is a heterocyclic compound engineered for synthetic versatility.[1][2] Its structure, featuring a pyridine core substituted with two distinct halogen atoms, a nitrile group, and two methyl groups, presents a rich platform for the systematic construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of its reactivity, moving beyond mere reaction lists to explain the underlying principles that govern its chemical behavior. For researchers and drug development professionals, understanding this profile is key to unlocking its potential in creating novel chemical entities with tailored properties.[1]

The core of this molecule's utility lies in the differentiated reactivity of its two halogen substituents: a bromine atom at the C5 position and a chlorine atom at the C2 position. This orthogonality allows for a programmed, stepwise functionalization of the pyridine ring, providing precise control over the synthetic outcome.

Pillar 1: Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The foundational principle governing the regioselectivity of palladium-catalyzed cross-coupling reactions is the relative bond dissociation energies of the carbon-halogen bonds.[3] The C-Br bond is weaker than the C-Cl bond, making it significantly more susceptible to the initial, rate-determining oxidative addition step in the catalytic cycle.[3][4][5] Consequently, reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination proceed with high selectivity at the C5-bromo position, leaving the C2-chloro atom untouched for subsequent transformations.[3][6]

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl and heteroaryl structures.[3][4][7] For this compound, this reaction enables the introduction of a diverse array of aryl or heteroaryl groups at the C5 position.

Causality of Experimental Design: The choice of a palladium(0) source, a phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and modulates its reactivity, while the base is essential for activating the boronic acid partner for the transmetalation step.[8]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

electrophilic and nucleophilic sites of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Abstract

This compound (CAS: 42951-71-3) is a highly substituted pyridine derivative that serves as a versatile building block in medicinal and agrochemical research.[1] Its utility stems from a complex interplay of electronic effects imparted by its multiple substituents, which creates distinct regions of electrophilicity and nucleophilicity. This guide provides a detailed analysis of the molecule's electronic structure to predict its reactivity. The primary nucleophilic site is identified as the pyridine ring nitrogen, while the principal electrophilic sites are the C2 and C6 carbons, which are susceptible to nucleophilic aromatic substitution (SNAr), and the carbon of the nitrile group. This document serves as a predictive resource for researchers aiming to strategically employ this scaffold in complex organic syntheses.

Molecular Structure and Electronic Foundations

The reactivity of any molecule is fundamentally dictated by its electronic landscape. In this compound, the foundational structure is the pyridine ring, a heteroaromatic system where the nitrogen atom's high electronegativity renders the ring electron-deficient compared to benzene.[2] This inherent electron deficiency is further modulated by five substituents, each contributing unique inductive and resonance effects.

Analysis of Substituent Effects

To predict the reactive sites, we must deconstruct the electronic contributions of each functional group:

-

Pyridine Nitrogen (N1): As the most electronegative atom, the nitrogen atom strongly withdraws electron density from the ring via the inductive effect (-I), particularly from the adjacent C2 and C6 positions. This creates significant partial positive charges (δ+) at these carbons.[3]

-

Cyano Group (-CN) at C3: The nitrile is a powerful electron-withdrawing group through both induction (-I) and resonance (-M). It significantly deactivates the entire ring towards electrophilic attack and enhances the electrophilicity of the carbons at the C2, C4, and C6 positions.

-

Chloro Group (-Cl) at C2: The chlorine atom is strongly electron-withdrawing inductively (-I) but weakly electron-donating through resonance (+M). Its primary role is twofold: it further increases the electrophilicity of the C2 carbon and serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[4]

-

Bromo Group (-Br) at C5: Similar to chlorine, bromine exerts a strong -I effect, further deactivating the ring.

-

Methyl Groups (-CH₃) at C4 and C6: The two methyl groups are electron-donating via induction (+I) and hyperconjugation. They slightly counteract the powerful withdrawing effects of the other substituents, increasing electron density locally.

The cumulative result is a highly electron-poor aromatic system, primed for reactions with nucleophiles and highly resistant to reactions with electrophiles.[2][5]

Mapping the Reactive Sites

The combination of these electronic factors creates a clear hierarchy of reactive centers within the molecule.

Primary Nucleophilic Site: The Pyridine Nitrogen

The most significant site of nucleophilicity is the lone pair of electrons on the pyridine nitrogen atom. Although the overall ring is electron-deficient, this lone pair is available for protonation by acids, alkylation by electrophiles like methyl iodide, or coordination to Lewis acids. This reactivity is characteristic of pyridine bases, though its basicity is significantly reduced by the presence of multiple electron-withdrawing groups.

Primary Electrophilic Sites: Targets for Nucleophilic Attack

The electron-poor nature of the pyridine ring, exacerbated by the substituents, creates several potent electrophilic sites.

-

C2 Carbon: This is the most prominent electrophilic center. Its electrophilicity is enhanced by the adjacent pyridine nitrogen and the meta-directing cyano group. Crucially, it bears a good leaving group (Cl⁻). This combination makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[4][6] The attack of a nucleophile at C2 generates a stabilized Meisenheimer-type intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, lowering the activation energy of the reaction.[6]

-

C6 Carbon: While also activated by the pyridine nitrogen, the C6 position is sterically hindered by the adjacent methyl group and lacks a leaving group, making direct nucleophilic attack less favorable than at C2.

-

Cyano Carbon (C7): The carbon atom of the nitrile group is inherently electrophilic and can be attacked by strong nucleophiles. This can lead to reactions such as hydrolysis to form an amide or a carboxylic acid, or reduction to an amine.

The diagram below visualizes the primary reactive sites based on this electronic analysis.

Caption: Predicted reactivity map.

Reaction Predictions and Methodologies

Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reaction for this molecule is the displacement of the C2-chloro substituent.

-

Causality: The convergence of three factors makes this pathway dominant: (1) a highly electron-deficient C2 carbon, (2) a good leaving group (Cl⁻), and (3) the ability of the pyridine ring to stabilize the anionic intermediate.[6][7]

-

Applicable Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides (e.g., NaOMe), amines (e.g., pyrrolidine), thiols (e.g., NaSPh), and stabilized carbanions.

-

Regioselectivity: The reaction will be highly regioselective for the C2 position over the C5-bromo position. The C-Cl bond is generally more labile than the C-Br bond in SNAr on electron-deficient pyridines, and the electronic activation at C2 is stronger.

This protocol illustrates a typical SNAr procedure, providing a self-validating framework for researchers.

-

Reagent Preparation: Prepare a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (10 mL) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert nitrogen atmosphere.

-

Reaction Initiation: Dissolve this compound (1.0 equivalent) in anhydrous methanol (15 mL) and add it dropwise to the stirred sodium methoxide solution at room temperature.

-

Reaction Progression: After the addition is complete, heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of NH₄Cl. Remove the methanol under reduced pressure.

-

Extraction: Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and wash it with brine (2 x 25 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methoxy derivative.

Electrophilic Aromatic Substitution (SEAr): A Disfavored Pathway

Attempting electrophilic substitution on this ring system is generally not a viable strategy.

-

Causality: The pyridine nitrogen and the powerful electron-withdrawing groups (-CN, -Cl, -Br) create a profound electron deficiency across the aromatic system, deactivating it towards attack by electrophiles.[5][8] Standard electrophilic reactions like nitration or Friedel-Crafts acylation would require exceptionally harsh conditions and are likely to fail or result in decomposition.[2] If a reaction were forced under extreme conditions, theory predicts that attack would occur at the C3 or C5 positions, as this avoids placing a positive charge on the already electron-deficient nitrogen in the resonance intermediates.[9][10]

Summary of Reactive Sites

The following table summarizes the key reactive sites and their predicted chemical behavior.

| Site | Position | Nature | Predicted Reaction Type(s) | Relative Reactivity |

| Nitrogen | N1 | Nucleophilic | Protonation, Alkylation, Coordination | High |

| Carbon | C2 | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Very High |

| Carbon | C3 | N/A | Highly resistant to attack | Very Low |

| Carbon | C4 | N/A | Shielded by methyl group | Very Low |

| Carbon | C5 | Electrophilic | SNAr (under harsh conditions) | Low |

| Carbon | C6 | Electrophilic | Resistant due to sterics & no leaving group | Very Low |

| Cyano Carbon | C7 | Electrophilic | Hydrolysis, Reduction | Moderate |

Conclusion

This compound is a molecule with well-defined and predictable reactivity, dominated by the electronic interplay of its heteroaromatic core and diverse substituents. Its chemical behavior is characterized by a primary nucleophilic center at the pyridine nitrogen and a highly reactive electrophilic center at the C2 carbon. This pronounced susceptibility to Nucleophilic Aromatic Substitution at the C2-chloro position makes it an ideal substrate for introducing a wide variety of functional groups, enabling its use as a strategic intermediate in the synthesis of complex molecular targets in drug discovery and materials science. Understanding this reactivity map is crucial for its effective and rational application in chemical synthesis.

References

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.

- Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.Journal of Chemical Sciences.

- Electrophilic Substitution of Pyrrole and Pyridine.AK Lectures.

- Nucleophilic substitution reactions in pyridine.Química Orgánica.

- EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson+.

- Electrophilic substitution on pyridine.Química Orgánica.

- Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? (2021). Quora.

- Why is β substitution in Nucleophilic reactions of pyridines not preferred? (2021). Quora.

- Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.Synthesis.

- Why does Electrophilic attack at Pyridine occur at position 3? (2021). ResearchGate.

- This compound.MySkinRecipes.

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. aklectures.com [aklectures.com]

- 10. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

Mastering Solubility: A Technical Guide for 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a pivotal intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1] Its journey from a laboratory reagent to a component of a final product is fundamentally governed by its solubility characteristics. Understanding and accurately determining its solubility in various solvent systems is not merely a routine measurement; it is a critical step that influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This guide provides a comprehensive framework for both theoretical prediction and experimental determination of the solubility of this compound, empowering researchers to make informed decisions throughout the development pipeline.

Introduction: The Central Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, which is a solid at room temperature[1][2], its solubility dictates the choice of reaction media, the efficiency of crystallization for purification, and the feasibility of formulating it into a drug product. In drug discovery, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding of the solubility profile of this molecule is paramount.

Compound Profile: this compound

A clear understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClN₂ | [1][2] |

| Molecular Weight | 245.50 g/mol | [1][2] |

| Appearance | White to Off-White Powder or Crystals | [1] |

| CAS Number | 42951-71-3 | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Room temperature, dry | [1] |

The presence of a polar nitrile group and nitrogen atoms in the pyridine ring, along with nonpolar methyl groups and halogen substituents, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its solubility.[3][4] We can anticipate that this compound will exhibit some solubility in polar organic solvents and limited solubility in highly nonpolar or highly polar (aqueous) solvents.

Theoretical Considerations and Solvent Selection Rationale

While experimental determination is the gold standard, a theoretical approach can guide solvent selection, saving time and resources. The general rule of "like dissolves like" suggests that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4]

Given the structure of this compound, a molecule with both polar (nitrile, pyridine ring) and non-polar (methyl groups, bromine, chlorine) functionalities, its solubility is expected to be intermediate.

Solvent Selection Strategy:

A logical approach to solvent screening would involve testing a range of solvents with varying polarities.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)). These solvents are generally good at dissolving polar compounds without the complication of hydrogen bonding with the solute.

-

Polar Protic Solvents: (e.g., Water, Ethanol, Methanol, Isopropanol). The ability of these solvents to act as hydrogen bond donors and acceptors can influence solubility. The pyridine nitrogen in the target compound can act as a hydrogen bond acceptor.

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl ether). These solvents are less likely to be effective but are important to test to establish the full solubility profile.

The solubility of the parent compound, nicotinonitrile, is informative; it is easily soluble in water, ethanol, ether, and benzene.[5] However, the substitution on the pyridine ring in our target molecule (bromo, chloro, and two methyl groups) will significantly alter its solubility profile, likely reducing its aqueous solubility due to increased lipophilicity.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate solubility determination requires robust experimental design. The following section details a recommended workflow.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and related compounds may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents.

-

Handling: Avoid breathing dust or vapors.[6] Wash hands thoroughly after handling.[6]

Visual (Qualitative) Solubility Assessment

A preliminary visual assessment can quickly categorize solvents.

Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube or vial.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously.

-

Continue adding solvent up to a total volume of 1 mL.

-

Observe if the solid dissolves completely.

-

Record the results as "soluble," "sparingly soluble," or "insoluble."

This method is useful for a rapid screening of a wide range of solvents.[8]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure equilibrium is reached.[9]

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

-

The following diagram illustrates the shake-flask method workflow:

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[9] This is because the dissolution process is often endothermic. It is crucial to control and report the temperature at which solubility is determined.

-

pH (for aqueous solutions): The pyridine ring in the molecule can be protonated under acidic conditions. While the pKa of the parent nicotinonitrile is around 1.45[5], the electron-withdrawing and donating groups on the substituted ring will alter this. If the compound is protonated, its solubility in aqueous media is likely to increase. Therefore, determining solubility in buffered aqueous solutions at different pH values is essential for pharmaceutical applications.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to different solubility values. It is important to characterize the solid form used in the solubility studies (e.g., using X-ray powder diffraction).

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

This structured presentation allows for a quick assessment of the compound's solubility profile across a range of solvents.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. By following the outlined protocols, researchers can generate reliable and accurate solubility data, which is indispensable for the successful development of new pharmaceuticals and agrochemicals. Future work should focus on building a comprehensive database of solubility for this compound in various binary solvent systems and at different temperatures, which would be invaluable for crystallization and formulation development.

References

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Khan Academy. Solubility of organic compounds.

- PubChem. 5-Bromo-2-chloronicotinonitrile.

- MySkinRecipes. This compound.

- ChemBK. NICOTINONITRILE.

Sources

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile: A Comprehensive Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract